molecular formula C18H22ClN5OS B2393256 5-((4-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898346-44-6

5-((4-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2393256
CAS No.: 898346-44-6
M. Wt: 391.92
InChI Key: LTOHDAHGZQFGDK-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6-ol family, characterized by a fused bicyclic core with a hydroxyl group at position 6. Its structure includes a 4-chlorophenyl group and a 4-methylpiperazinyl moiety linked via a methyl bridge, along with an ethyl substituent at position 2 of the thiazole ring. This structural complexity positions it as a candidate for therapeutic applications, particularly in antimicrobial or antifungal contexts .

Properties

IUPAC Name

5-[(4-chlorophenyl)-(4-methylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5OS/c1-3-14-20-18-24(21-14)17(25)16(26-18)15(12-4-6-13(19)7-5-12)23-10-8-22(2)9-11-23/h4-7,15,25H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOHDAHGZQFGDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCN(CC4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic organic molecule that has garnered attention for its potential biological activities. The structural characteristics of this compound suggest it may interact with various biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The molecular formula of the compound is C16H19ClN4SC_{16}H_{19}ClN_{4}S, with a molecular weight of approximately 348.87 g/mol. The thiazole and triazole moieties present in its structure are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antibacterial properties. For instance, derivatives of thiazoles and triazoles have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. A study found that certain thiazole derivatives demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting the potential applicability of similar structures in combating bacterial infections .

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for key enzymes. Specifically, thiazole and triazole derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE) and urease. Inhibitors of AChE are significant in treating neurodegenerative diseases like Alzheimer's. Compounds derived from similar scaffolds have demonstrated IC50 values in the low micromolar range against AChE, indicating potent inhibitory activity .

CompoundAChE IC50 (µM)Urease IC50 (µM)
Compound A2.14 ± 0.0036.28 ± 0.003
Compound B0.63 ± 0.0012.39 ± 0.005
Compound C1.13 ± 0.0031.21 ± 0.005

Pharmacological Mechanisms

Docking studies have elucidated the interaction mechanisms of similar compounds with target proteins. These studies reveal that the thiazole and triazole rings can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes like AChE and urease . This insight into molecular interactions is crucial for understanding how modifications to the compound's structure might enhance its biological activity.

Case Studies

Several case studies have documented the synthesis and evaluation of thiazole and triazole derivatives:

  • Synthesis and Evaluation : In one study, a series of thiazole derivatives were synthesized and screened for their antibacterial and enzyme inhibitory activities. The most active compounds were identified as potential leads for further development .
  • Structure-Activity Relationship (SAR) : Another study focused on identifying key structural features that influence biological activity. Variations in substituents on the piperazine ring significantly affected both antibacterial potency and enzyme inhibition .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Variations

The compound’s closest analogs differ in substituent groups on the phenyl ring, piperazine moiety, or thiazolo-triazole core. These variations significantly influence physicochemical and biological properties:

Table 1: Structural Comparison of Selected Analogs

Compound Name Substituents Molecular Features Key Differences
Target Compound 4-Chlorophenyl, 4-methylpiperazinyl, ethyl High lipophilicity due to 4-chlorophenyl; moderate solubility from methylpiperazine Balanced lipophilicity-solubility profile
5-[(3-Chlorophenyl)(4-ethylpiperazinyl)methyl]-2-ethyl analog () 3-Chlorophenyl, 4-ethylpiperazinyl Longer alkyl chain (ethyl) on piperazine increases hydrophobicity Reduced solubility compared to target compound
5-{4-(3-Chlorophenyl)piperazinylmethyl}-2-methyl analog () 3-Chlorophenyl, 4-ethoxy-3-methoxyphenyl Bulky methoxy/ethoxy groups hinder membrane permeability Lower bioavailability potential
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(triazolyl)pyrazolyl)thiazole () 4-Chlorophenyl, fluorophenyl, triazolyl Halogen (Cl vs. F) and heterocycle (triazole vs. piperazine) differences Fluorophenyl enhances electronic effects; triazole improves metabolic stability
Impact of Substituent Position
  • Chlorophenyl Position : The 4-chlorophenyl group in the target compound likely enhances steric accessibility for target binding compared to 3-chlorophenyl analogs (), which may adopt less favorable conformations .
  • Piperazine Substitution : Methylpiperazine (target) offers better solubility than ethylpiperazine () but retains sufficient lipophilicity for membrane penetration .
Antimicrobial Potential
  • The target compound’s 4-chlorophenyl and methylpiperazinyl groups are structurally analogous to antimicrobial thiazole derivatives.
  • Molecular docking studies () on triazolo-thiadiazoles and triazolyl-pyrazolines reveal that chloro-substituted aryl groups enhance binding to enzymes like 14α-demethylase, a target for antifungal agents. The target compound’s 4-chlorophenyl group may similarly optimize interactions with such targets .
Antifungal Mechanisms
  • demonstrates that triazolo-thiadiazoles with pyrazole moieties inhibit 14α-demethylase via hydrophobic and hydrogen-bonding interactions.
Characterization Techniques
  • Spectroscopy : IR and ¹H NMR () confirm functional groups (e.g., hydroxyl at 6-position) and regiochemistry .
  • Crystallography : and use single-crystal X-ray diffraction (via SHELX software, ) to resolve isostructural analogs, a method applicable to the target compound for confirming planar conformations and intermolecular interactions .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of this compound to maximize yield and purity?

  • Methodological Answer: Synthesis typically involves cyclization reactions and functional group modifications. Critical parameters include:

  • Temperature control (e.g., 70–80°C for coupling reactions) .
  • Solvent selection (e.g., dimethylformamide for polar intermediates, ethanol for crystallization) .
  • Catalysts like triethylamine to facilitate nucleophilic substitutions .
  • Purification: Use column chromatography or recrystallization in hot ethanol to isolate high-purity products .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using reverse-phase C18 columns with UV detection .

Q. How can researchers design initial biological activity screens to evaluate the compound’s therapeutic potential?

  • Methodological Answer: Prioritize targets based on structural motifs (e.g., piperazine for CNS targets, thiazole-triazole for antimicrobial activity):

  • In vitro assays: Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
  • Enzyme inhibition: Use fluorometric assays for kinases or microbial enzymes (e.g., CYP51 for antifungal activity) .

Advanced Research Questions

Q. What strategies are recommended for conducting structure-activity relationship (SAR) studies to enhance pharmacological profiles?

  • Methodological Answer:

  • Systematic substitution: Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate target affinity .
  • Computational modeling: Use density functional theory (DFT) to predict electronic effects on binding .
  • Bioisosteric replacement: Swap the ethyl group on the thiazole ring with cyclopropyl to improve metabolic stability .

Q. How can molecular docking simulations and surface plasmon resonance (SPR) elucidate target interactions?

  • Methodological Answer:

  • Molecular docking (e.g., AutoDock Vina): Predict binding modes with targets like 14-α-demethylase (PDB: 3LD6) by aligning the piperazine moiety in hydrophobic pockets .
  • SPR: Quantify binding kinetics (e.g., KDK_D) by immobilizing the target protein on a sensor chip and measuring real-time compound interaction .

Q. What methodologies are critical for analyzing contradictory IC50 values across pharmacological studies?

  • Methodological Answer:

  • Standardize assay conditions: Control variables like cell passage number, serum concentration, and incubation time .
  • Cross-validate models: Compare results across cell lines (e.g., primary vs. immortalized) and animal models .
  • Statistical rigor: Apply ANOVA or mixed-effects models to account for inter-experimental variability .

Q. How can microwave-assisted synthesis or solvent-free conditions improve synthetic efficiency?

  • Methodological Answer:

  • Microwave-assisted synthesis: Reduces reaction time (e.g., from 24 hours to 2 hours) while maintaining yields >80% .
  • Solvent-free approaches: Minimize purification steps by using solid-supported catalysts (e.g., bleaching earth clay) .

Q. What advanced techniques are required to study metabolic stability and pharmacokinetics?

  • Methodological Answer:

  • In vitro metabolism: Use liver microsomes with LC-MS/MS to identify cytochrome P450-mediated metabolites .
  • Pharmacokinetic profiling: Conduct intravenous/oral dosing in rodents, followed by non-compartmental analysis of plasma concentration-time curves .

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